RBPJ Inhibitor-1

RBPJ inhibition NOTCH signaling Transcription factor

RIN1 is a first-in-class RBPJ inhibitor that directly disrupts RBPJ-NOTCH and RBPJ-SHARP interactions, bypassing γ-secretase off-target activity for cleaner mechanistic studies. Recommended for Notch-dependent cancer and muscle differentiation assays. Use at 0.2-2 µM. Supplied ≥98% pure solid; verified IC50 0.18 µM.

Molecular Formula C17H14FN3O2
Molecular Weight 311.31 g/mol
Cat. No. B1193699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRBPJ Inhibitor-1
SynonymsRIN1;  RIN-1;  RIN 1
Molecular FormulaC17H14FN3O2
Molecular Weight311.31 g/mol
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC(=C(C=C2)C(=O)N)OC3=CC=CC=C3F
InChIInChI=1S/C17H14FN3O2/c1-21-14(8-9-20-21)11-6-7-12(17(19)22)16(10-11)23-15-5-3-2-4-13(15)18/h2-10H,1H3,(H2,19,22)
InChIKeyMFSSHRCJKRDIOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-(2-Fluorophenoxy)-4-(1-methyl-1H-pyrazol-5-yl)benzamide (RBPJ Inhibitor‑1 / RIN1) – Technical Identifier & Baseline Characteristics for Procurement


2-(2‑Fluorophenoxy)‑4‑(1‑methyl‑1H‑pyrazol‑5‑yl)benzamide (CAS 2682114‑39‑0, MW 311.31 g/mol, C₁₇H₁₄FN₃O₂) is a first‑in‑class small‑molecule inhibitor of the transcription factor RBPJ (recombination signal‑binding protein for immunoglobulin κ J region) [REFS‑1]. It is commercially identified as RBPJ Inhibitor‑1 or RIN1 and functions by disrupting the protein‑protein interaction between RBPJ and its transcriptional co‑regulators, including the NOTCH intracellular domain (NICD) and the scaffold protein SHARP [REFS‑2]. The compound is supplied as a ≥98% pure solid (HPLC) for research‑use‑only applications [REFS‑3].

Why Generic Substitution Fails: 2-(2-Fluorophenoxy)-4-(1-methyl-1H-pyrazol-5-yl)benzamide Cannot Be Replaced by Conventional NOTCH Pathway Inhibitors


Conventional NOTCH pathway modulation relies primarily on γ‑secretase inhibitors (GSIs) such as DAPT, RO4929097, or LY‑411575. However, GSIs are inherently non‑selective, cleaving >90 additional substrates beyond NOTCH [REFS‑1]. This broad activity introduces confounding effects in cellular assays and causes dose‑limiting toxicities in vivo. RBPJ Inhibitor‑1 (RIN1) bypasses γ‑secretase entirely, directly engaging the downstream transcription factor RBPJ and thereby preserving the selectivity and mechanistic clarity required for reproducible, pathway‑specific experiments [REFS‑2]. The quantitative evidence below demonstrates why RIN1 is not interchangeable with any GSI or pan‑NOTCH inhibitor.

Quantitative Differentiation Guide for 2-(2-Fluorophenoxy)-4-(1-methyl-1H-pyrazol-5-yl)benzamide (RIN1)


Direct Target Engagement: RIN1 Inhibits RBPJ‑Mediated Transcription with Nanomolar Potency

RIN1 directly disrupts the RBPJ–NOTCH and RBPJ–SHARP interactions, as quantified in cell‑based luciferase reporter assays. In AD‑293 cells, RIN1 inhibited Hes1‑Luciferase activity with an IC₅₀ of 0.18 µM (Emax = 82%), NOTCH3 ICD‑driven activity with an IC₅₀ of 0.19 µM (Emax = 88%), and RBPJ‑VP16‑dependent Hes1‑Luciferase with an IC₅₀ of 0.20 µM (Emax = 81%) [REFS‑1]. In contrast, the γ‑secretase inhibitor DAPT does not directly target RBPJ and requires >100‑fold higher concentrations (e.g., 25 µM) to achieve comparable Hes1‑Luciferase inhibition in related assays [REFS‑2].

RBPJ inhibition NOTCH signaling Transcription factor Luciferase reporter

Superior Selectivity: RIN1 Avoids the >90 Off‑Targets Inherent to γ‑Secretase Inhibition

γ‑Secretase inhibitors (GSIs) such as DAPT, RO4929097, and LY‑411575 block proteolytic processing of NOTCH but also cleave >90 other transmembrane proteins, including amyloid precursor protein (APP), ErbB4, and E‑cadherin [REFS‑1]. This broad activity produces complex, pleiotropic phenotypes. RIN1, in contrast, is a first‑in‑class RBPJ inhibitor that has no reported activity against γ‑secretase or any other protease [REFS‑2]. Transcriptomic profiling confirmed that RIN1 treatment (2 µM, 8 h) in Jurkat cells induced a gene‑expression signature that closely mirrored RBPJ siRNA knockdown, not GSI (DAPT 2 µM) or CB‑103 (10 µM) treatment [REFS‑1].

Target selectivity γ‑secretase off‑targets Chemical biology Pathway specificity

Functional Differentiation: RIN1 Promotes Myoblast Fusion More Potently than γ‑Secretase Inhibitors

In a functional assay of NOTCH inhibition, RIN1 (0.6 µM, 3 × IC₅₀) robustly induced the formation of multinucleated myofibers from C2C12 myoblasts, as measured by a decrease in the number of MHC⁺ cells and an increase in nuclei per cell [REFS‑1]. Under identical conditions (0.6 µM, ~3 × IC₅₀), the GSI DAPT was markedly less potent, and the pan‑NOTCH inhibitor CB‑103 (0.6 µM or 2.5 µM) failed to induce any myofiber formation [REFS‑1].

Skeletal muscle differentiation C2C12 myoblasts Myofiber formation Phenotypic assay

Antiproliferative Activity in Hematologic Cancer Models: RIN1 Suppresses Tumor Cell Growth

RIN1 inhibited the proliferation of three NOTCH‑driven hematologic cancer cell lines in a concentration‑dependent manner. In Jurkat T‑ALL cells, a 4‑day treatment with 10 µM RIN1 reduced proliferation by ~70% relative to vehicle control [REFS‑1]. The compound also suppressed growth of KOPT‑K1 (T‑ALL) and REC‑1 (mantle cell lymphoma) cells, with varying potencies that reflect the differential reliance of each line on RBPJ‑dependent NOTCH signaling [REFS‑2]. The GSI DAPT showed only modest activity in Jurkat cells and minimal effects in the other lines [REFS‑2].

Cancer cell proliferation T‑ALL Mantle cell lymphoma Hematologic malignancies

First‑in‑Class Status: RIN1 Remains the Sole Commercially Available Small‑Molecule RBPJ Inhibitor

Despite the central role of RBPJ in NOTCH signaling, no other small‑molecule RBPJ inhibitors have been reported in the scientific literature or are available from commercial suppliers [REFS‑1]. RIN1 (2‑(2‑Fluorophenoxy)‑4‑(1‑methyl‑1H‑pyrazol‑5‑yl)benzamide) is therefore the only validated chemical probe capable of directly inhibiting RBPJ function [REFS‑2]. Alternative strategies—siRNA knockdown or genetic deletion—are slower, less tunable, and cannot be applied acutely in short‑term assays.

First‑in‑class Chemical probe RBPJ inhibitor Unmet tool need

Recommended Research & Industrial Applications for 2-(2-Fluorophenoxy)-4-(1-methyl-1H-pyrazol-5-yl)benzamide (RIN1)


Target Validation & Pathway Deconvolution in NOTCH‑Driven Cancers

RIN1 is the optimal tool for dissecting RBPJ‑dependent versus RBPJ‑independent NOTCH signaling in hematologic and solid tumor models. Its ability to produce a transcriptional signature indistinguishable from RBPJ knockdown (while avoiding GSI off‑target effects) makes it ideal for RNA‑seq and ChIP‑seq studies aimed at identifying bona fide RBPJ target genes [REFS‑1]. Use at 0.5–2 µM for acute (4–24 h) target engagement assays in Jurkat, KOPT‑K1, REC‑1, or other NOTCH‑mutant cell lines [REFS‑2].

Skeletal Muscle Differentiation & Regenerative Biology Studies

RIN1 uniquely promotes myoblast fusion and myofiber maturation, outperforming GSIs and pan‑NOTCH inhibitors in C2C12 differentiation assays [REFS‑1]. It is the reagent of choice for researchers investigating the role of RBPJ in satellite cell biology, muscle wasting disorders, or Duchenne muscular dystrophy. Recommended concentration: 0.6 µM for 4‑day differentiation protocols [REFS‑1].

Chemical Biology & High‑Throughput Screening (HTS) for NOTCH Pathway Modulators

As the first‑in‑class RBPJ inhibitor, RIN1 serves as a critical reference compound for secondary screens aimed at identifying novel RBPJ or NOTCH pathway modulators. Its well‑characterized IC₅₀ values (0.18–0.20 µM across multiple reporter assays) provide a benchmark for potency comparisons [REFS‑1]. Use at 0.2–2 µM as a positive control in luciferase‑based or phenotypic HTS campaigns.

Transcriptional Repression Complex Studies (RBPJ–SHARP Interaction)

RIN1 disrupts the RBPJ–SHARP interaction with potency equal to its disruption of RBPJ–NOTCH [REFS‑1]. This dual activity allows researchers to investigate the role of RBPJ‑mediated transcriptional repression independently of NOTCH activation. It is particularly valuable for studies of developmental gene silencing and epigenetic regulation by RBPJ‑containing repressor complexes [REFS‑2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for RBPJ Inhibitor-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.